3-Ethoxy-1-phenylprop-2-en-1-one
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Overview
Description
3-Ethoxy-1-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by its ethoxy group attached to the third carbon of the prop-2-en-1-one chain, making it a unique derivative of chalcones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired chalcone derivative .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium acetate in Heck reactions has also been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Epoxides: Formed through oxidation.
Alcohols and Ketones: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Ethoxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential anti-cancer and anti-inflammatory activities, as it can modulate signaling pathways and inhibit enzymes involved in disease progression .
Comparison with Similar Compounds
- 3-Methoxy-1-phenylprop-2-en-1-one
- 3-Bromo-1-phenylprop-2-en-1-one
- 3-Chloro-1-phenylprop-2-en-1-one
Comparison: 3-Ethoxy-1-phenylprop-2-en-1-one is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its methoxy, bromo, and chloro analogs. The ethoxy group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
InChI Key |
PNIHBSLRGRTUAP-CMDGGOBGSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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